molecular formula C7H17N3O2S B12581402 4-Amino-n,n-dimethylpiperidine-1-sulfonamide CAS No. 647024-43-9

4-Amino-n,n-dimethylpiperidine-1-sulfonamide

Cat. No.: B12581402
CAS No.: 647024-43-9
M. Wt: 207.30 g/mol
InChI Key: KRNZYSPSPXSKJH-UHFFFAOYSA-N
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Description

4-Amino-n,n-dimethylpiperidine-1-sulfonamide is a chemical compound with the molecular formula C7H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethylpiperidine ring, and a sulfonamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n,n-dimethylpiperidine-1-sulfonamide typically involves the reaction of n,n-dimethylpiperidine with sulfonamide derivatives under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n,n-dimethylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-n,n-dimethylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-n,n-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

647024-43-9

Molecular Formula

C7H17N3O2S

Molecular Weight

207.30 g/mol

IUPAC Name

4-amino-N,N-dimethylpiperidine-1-sulfonamide

InChI

InChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-7(8)4-6-10/h7H,3-6,8H2,1-2H3

InChI Key

KRNZYSPSPXSKJH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N

Origin of Product

United States

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